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braZ protein

Cat. No.: B1177434
CAS No.: 136111-25-6
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Description

Brazzein (B1577979) is a sweet-tasting protein that originates from the fruit of the West African climbing plant Pentadiplandra brazzeana Baillon. vitagora.comwikipedia.org First isolated in 1994, this protein is remarkable for its intense sweetness, which is estimated to be 500 to 2,000 times greater than that of sucrose (B13894) on a weight basis. wikipedia.orgresearchgate.net Brazzein is the smallest of the known sweet-tasting proteins, a characteristic that, along with its stability, makes it a subject of significant scientific and commercial interest. nih.govnih.gov It is found in the pulp of the fruit and is consumed by local populations. vitagora.comoup.com

The protein's appeal as a potential sugar substitute is enhanced by its desirable physicochemical properties, including high stability over a wide range of temperatures and pH levels. oup.commdpi.com Unlike many other proteins, brazzein can withstand heating, making it suitable for use in processed foods. wikipedia.org It is also highly soluble in water. mdpi.com From a health perspective, as a protein, it is considered safe for individuals with diabetes. wikipedia.org The study of brazzein provides valuable insights into the mechanisms of sweet taste perception and the development of novel, low-calorie sweeteners. oup.commdpi.com

Properties

CAS No.

136111-25-6

Molecular Formula

C7H8O3

Synonyms

braZ protein

Origin of Product

United States

Structure of Brazzein Protein

The primary structure of brazzein (B1577979) consists of a single polypeptide chain of 54 amino acid residues, with a molecular mass of approximately 6.5 kDa. mdpi.comacs.org Two forms of the protein have been identified: a major form with a pyroglutamate (B8496135) residue at the N-terminus (pGlu-brazzein) and a minor form lacking this residue, which is reported to be about twice as sweet. acs.org

The three-dimensional structure of brazzein has been determined using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. acs.orgresearchgate.net It is characterized by a compact fold containing one short alpha-helix and three antiparallel beta-sheets. oup.comacs.org This structure is stabilized by four intramolecular disulfide bonds, which contribute significantly to the protein's remarkable thermal and pH stability. acs.orgresearchgate.net

Table 1: Structural Features of Brazzein

Feature Description Reference
Amino Acid Residues 54 mdpi.comacs.org
Molecular Weight ~6.5 kDa acs.org
Secondary Structure One alpha-helix, three antiparallel beta-sheets oup.comacs.org
Disulfide Bonds Four, contributing to stability acs.orgresearchgate.net
Isoelectric Point 5.4 nih.gov

Mechanism of Action

The sweet taste of brazzein (B1577979) is elicited through its interaction with the heterodimeric G-protein coupled receptor (GPCR) responsible for sweet taste perception in humans, which is composed of two subunits: T1R2 and T1R3. vitagora.comacs.org Unlike small-molecule sweeteners that typically bind within the Venus Flytrap Module (VFTM) of the T1R2 subunit, the mechanism for larger protein sweeteners like brazzein is more complex. acs.orgresearchgate.net

Research suggests that brazzein interacts with multiple sites on the sweet taste receptor. scispace.com While some models propose an interaction with the VFTM of T1R2, other studies have highlighted the critical role of the cysteine-rich domain (CRD) of the T1R3 subunit for receptor activation by brazzein. inra.frnih.govnih.gov It is believed that brazzein binds to the extracellular domains of the receptor, leading to a conformational change that activates the receptor and initiates the signaling cascade for sweet taste perception. acs.org This multi-point interaction is thought to be responsible for the prolonged sweetness profile of brazzein compared to small-molecule sweeteners. acs.org

Mutagenesis studies have identified several key amino acid residues and regions on the brazzein molecule that are crucial for its sweetness. These include residues in loops and at the C-terminus. wikipedia.org The surface charge of the protein also plays a significant role in its interaction with the sweet taste receptor. wikipedia.org

Table 2: Key Amino Acid Residues and Regions of Brazzein Involved in Sweetness

Residue/Region Role in Sweetness Reference
Residues 29-33 Involved in the sweet taste of the protein wikipedia.org
Residue 36 Involved in the sweet taste of the protein wikipedia.org
Residues 39-43 Involved in the sweet taste of the protein wikipedia.org
C-terminus Involved in the sweet taste of the protein wikipedia.org

Regulatory Networks and Protein Protein Interactions Involving Braz Protein

Identification of Protein-Protein Interaction Partners of BraZ Protein

As a component of a transport system, the this compound is presumed to interact with other proteins to facilitate the translocation of substrates across the cell membrane. While specific interacting partners of BraZ within the LIV-III system have not been exhaustively detailed in the available literature, the nature of such multi-component membrane systems implies a network of protein-protein interactions (PPIs) necessary for their assembly, stability, and function. oup.comstanford.edu

Identifying the interaction partners of integral membrane proteins like BraZ requires specialized experimental techniques. These methods are designed to capture both stable and transient interactions that occur within the complex environment of the cell membrane. oup.com

Common in vitro and in vivo approaches that can be applied to map the interactome of BraZ include:

Tandem Affinity Purification (TAP): This technique involves fusing a "tag" to the protein of interest (BraZ). The tagged protein is expressed in the cell and then purified from cell lysates along with any stably interacting partners. These partners can then be identified using mass spectrometry. oup.com

Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method used to detect binary protein-protein interactions in vivo. It can be adapted for membrane proteins, though challenges exist, such as ensuring correct protein localization and avoiding self-activation. oup.com

Co-immunoprecipitation (Co-IP): Similar to TAP, Co-IP uses an antibody to pull the target protein (BraZ) out of a lysate. Interacting proteins are co-precipitated and can be identified by mass spectrometry. This method is effective for validating suspected interactions.

Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR): These are label-free, real-time optical biosensing techniques that can quantify the kinetics and affinity of protein interactions. researchgate.net One protein is immobilized on a sensor, and the binding of its partner is measured as it flows over the surface.

These experimental strategies allow for the systematic identification and validation of proteins that physically associate with BraZ to form a functional transport complex. oup.com

Computational methods provide a powerful complementary approach to experimental interaction mapping. frontiersin.org These in silico techniques can predict potential interaction partners based on various data sources, guiding experimental validation.

Key computational strategies for predicting the interaction network of BraZ include:

Interolog Mapping: This method relies on the principle of conservation of interactions across species. If two proteins are known to interact in one organism, their orthologs in another organism (like BraZ and its potential partners) are predicted to interact as well. researchgate.net

Sequence-Based Methods: Algorithms can predict interaction sites based on co-evolutionary patterns in protein sequences or the presence of known interaction motifs.

Structure-Based Docking: If the three-dimensional structures of BraZ and a potential partner are known or can be accurately modeled, molecular docking simulations can predict how the two proteins might physically fit together and calculate the binding free energy of the complex. asm.org

Genomic Context Methods: Techniques like gene neighborhood (observing if genes are consistently located near each other in different genomes) and phylogenetic profiling (searching for genes that are always present or absent together) can suggest functional linkages and potential physical interactions. stanford.edu

The STRING database is a prominent tool that integrates multiple sources of evidence—including experimental data, computational predictions, and text mining—to construct comprehensive PPI networks. frontiersin.orgresearchgate.net Applying such tools could reveal a network of putative functional partners for BraZ, including other transporters, regulatory proteins, and metabolic enzymes.

Experimental Approaches for Interaction Mapping

Integration of this compound into Broader Metabolic and Signaling Pathways

The function of BraZ as a BCAA transporter directly integrates it into the central metabolic and signaling networks of the cell. By controlling the intracellular supply of specific amino acids, BraZ influences processes ranging from protein synthesis to global gene regulation. nih.gov

The this compound is the carrier component of the LIV-III transport system, which exhibits a high affinity for isoleucine and valine (Km of 12 µM for both) and a significantly lower affinity for leucine (B10760876) (Km of 150 µM). nih.gov This specificity demonstrates its primary role in acquiring isoleucine and valine from the extracellular environment.

This transport function is intrinsically linked to the biosynthesis and catabolism of these amino acids.

Supplementing Biosynthesis: When external BCAAs are available, their transport into the cell via systems like LIV-III allows the bacterium to conserve the energy and resources that would otherwise be spent on de novo synthesis. The BCAA biosynthesis pathway is a complex, multi-enzyme process that is highly conserved among bacteria. nih.gov

Providing Precursors: Isoleucine, leucine, and valine are essential for protein synthesis. nih.gov Furthermore, they serve as precursors for branched-chain fatty acids, which are major components of the cell membranes in many Gram-positive bacteria. nih.gov By importing these amino acids, BraZ directly supplies the building blocks for these critical cellular components.

Avoiding Auxotrophy: In environments where BCAAs are scarce, bacteria must synthesize them. However, for many pathogens, including Bacillus anthracis, BCAA synthesis alone is insufficient for robust growth, making transport systems essential for proliferation during an infection. nih.gov

The table below summarizes the key substrates and their metabolic significance related to the this compound.

SubstrateTransport SystemMetabolic Role
Isoleucine LIV-III (via BraZ)Protein Synthesis, Precursor for Branched-Chain Fatty Acids, Signaling Molecule nih.govnih.gov
Valine LIV-III (via BraZ)Protein Synthesis, Precursor for Branched-Chain Fatty Acids, Signaling Molecule nih.govnih.gov
Leucine LIV-III (low affinity)Protein Synthesis, Signaling Molecule nih.govpnas.org

The transport of BCAAs by BraZ is not just a metabolic function; it is also a key signaling input that informs the cell of its nutritional status, thereby influencing global regulatory networks.

Regulation via CodY and Lrp: In many bacteria, intracellular levels of BCAAs act as effector molecules for global transcriptional regulators. In low G+C Gram-positive bacteria, BCAAs bind to the regulator CodY , which modulates the expression of hundreds of genes related to metabolism and environmental adaptation. nih.gov In E. coli, the Leucine-responsive protein (Lrp) senses leucine levels to control BCAA biosynthesis and transport. khanacademy.org By modulating the intracellular BCAA pool, BraZ activity can indirectly influence the activity of these major regulatory proteins.

The Stringent Response: The availability of amino acids is critical for protein synthesis, and cells have evolved a rapid response to amino acid starvation known as the stringent response. This process is mediated by the alarmone molecules (p)ppGpp, which are synthesized by RelA/SpoT homolog (RSH) proteins. khanacademy.org In several bacterial species, the activity of RSH proteins is allosterically regulated by the binding of BCAAs to their C-terminal ACT domain. khanacademy.org This directly links BCAA levels, influenced by transporters like BraZ, to a major stress response pathway that adjusts cellular metabolism in response to nutrient scarcity.

Interplay with Amino Acid Biosynthesis and Catabolism

Modulation of this compound Activity by Environmental Stimuli

The activity and expression of the this compound and its associated LIV-III transport system are modulated by environmental cues, primarily the availability of its substrates. This regulation allows bacteria to adapt their metabolic activity to changing nutritional landscapes. fiveable.me

Bacterial gene regulation often occurs at the level of operons, where functionally related genes are controlled by a single promoter and regulatory sequences. fiveable.meumich.edu The expression of BCAA transport systems is typically repressed when the corresponding amino acids are abundant in the environment and derepressed (i.e., synthesis is increased) when they are limited. pnas.orgasm.org

Studies in E. coli have shown that limitation of leucine specifically leads to the derepression of the high-affinity (LIV-I) and low-affinity (LIV-II) transport systems. pnas.org This regulation requires a functional leucyl-tRNA synthetase, indicating that the cell senses amino acid availability through the efficiency of tRNA charging. pnas.org While the specific regulatory proteins controlling the braZ gene in P. aeruginosa have not been fully elucidated, it is highly probable that its expression is similarly controlled by the extracellular concentrations of isoleucine and valine. This allows the bacterium to efficiently scavenge these essential nutrients from the environment when they are available, but to avoid the cost of synthesizing the transporter when they are not.

Environmental factors beyond nutrient levels, such as temperature and pH, are also known to modulate the expression of bacterial membrane proteins, including porins and transporters, often as a signal that the bacterium has entered a host environment.

Evolutionary Dynamics and Comparative Genomics of Braz Protein

Phylogenetic Analysis of BraZ Protein Homologs Across Bacterial Species

Phylogenetic analysis reveals that the this compound is a member of a broader family of bacterial transporters responsible for the uptake of branched-chain amino acids. The braZ gene was first isolated and characterized in the bacterium Pseudomonas aeruginosa PAO. nih.gov This gene specifies a protein composed of 437 amino acids. nih.gov Sequence analysis and comparison have identified clear homologs in other bacterial species, indicating a shared evolutionary origin.

The amino acid sequence of the this compound from P. aeruginosa shows significant homology to other known branched-chain amino acid carriers. nih.gov These include the BraB protein, also from P. aeruginosa, and the BrnQ protein from Salmonella typhimurium. nih.gov This homology suggests that these proteins all descended from a common ancestral transporter and have since diverged to carry out related, but sometimes distinct, functions within their respective organisms. The braZ gene product is part of a transport system designated LIV-III in P. aeruginosa, distinguishing it from the other branched-chain amino acid transport systems in the same organism, LIV-I and LIV-II. nih.gov

Table 1: Known Homologs of the this compound

Protein NameGene NameOrganismTransport System
BraZbraZPseudomonas aeruginosaLIV-III
BraBbraBPseudomonas aeruginosaNot specified
BrnQbrnQSalmonella typhimuriumNot specified

This table summarizes key identified homologs of the this compound, highlighting their genetic origin and the transport systems they belong to, based on current research findings.

Conservation and Divergence of BraZ-like Transporters in Different Organisms

The family of BraZ-like transporters exhibits both conserved structural features and significant functional divergence, particularly in substrate specificity. This combination of conservation and divergence is a hallmark of evolutionary adaptation.

Conservation: Structurally, BraZ and its homologs are highly conserved. Hydropathy analysis of the this compound from P. aeruginosa suggests it is an integral membrane protein featuring 12 membrane-spanning segments. nih.gov This 12-helix transmembrane topology is a common and conserved feature among many transporters of the Resistance-Nodulation-Division (RND) superfamily, indicating a fundamental structural framework necessary for their transport mechanism. wikipedia.org The extensive sequence homology between BraZ, BraB, and BrnQ further underscores the conservation of primary amino acid sequences in key domains of the protein. nih.gov

Divergence: The most striking divergence among these transporters lies in their substrate affinity and specificity. The BraZ-encoded system (LIV-III) in P. aeruginosa is highly specific for isoleucine and valine. nih.gov In contrast, it demonstrates a very low affinity for leucine (B10760876). nih.gov This substrate preference is distinct from the other branched-chain amino acid transporters in P. aeruginosa, LIV-I and LIV-II, which have different specificities that include a higher affinity for leucine. nih.gov This functional divergence allows the host organism to fine-tune its nutrient uptake based on the availability of specific amino acids in its environment.

Table 2: Substrate Affinity (Km) of the BraZ (LIV-III) Transport System in P. aeruginosa

Substrate (Amino Acid)Km Value (µM)Affinity
Isoleucine12High
Valine12High
Leucine150Low

This table illustrates the kinetic differences in substrate transport by the this compound, highlighting its specialized function. The Km value represents the substrate concentration at which the transport rate is half of its maximum; a lower Km indicates higher affinity. nih.gov

Evolutionary Pressures Shaping this compound Functionality and Specificity

The evolution of BraZ's specific function has been driven by various selective pressures related to the bacterium's environment and metabolic requirements. The diversity of niches that bacteria like P. aeruginosa inhabit necessitates a versatile toolkit for nutrient acquisition.

Substrate Availability: The primary evolutionary pressure is the availability of branched-chain amino acids in the bacterium's habitat. The development of a high-affinity transport system for isoleucine and valine, like BraZ, would provide a significant competitive advantage in environments where these two amino acids are present but leucine is either scarce or can be acquired through other means. nih.gov

Metabolic Efficiency: Efficient metabolism is a powerful selective force. nih.govembrapa.br By having multiple transport systems with different substrate specificities (LIV-I, LIV-II, and BraZ/LIV-III), the bacterium can optimize its energy expenditure on nutrient uptake, activating the most appropriate transporter for the available resources. nih.gov

Functional Redundancy and Specialization: The presence of multiple homologous transporters provides a degree of functional redundancy, which is evolutionarily advantageous. However, it also allows for specialization. While LIV-I and LIV-II handle broader or different substrate ranges, BraZ evolved to become a specialist for isoleucine and valine uptake, ensuring the cell's needs for these specific amino acids are met efficiently. nih.gov

Protein Stability: Like all proteins, membrane transporters are under selective pressure to maintain a stable, functional conformation. tdx.cat The conserved 12-transmembrane helical structure is likely a result of pressure to maintain the structural integrity required for the transport cycle within the lipid bilayer of the cell membrane. nih.gov

Implications for Bacterial Adaptation and Niche Specialization

The evolution of specialized transporters like BraZ is a clear example of how bacteria adapt to colonize specific environmental niches. The ability to efficiently scavenge essential nutrients is fundamental to survival and proliferation. mdpi.comoup.com

The genomic plasticity of bacteria allows them to acquire or modify genes to exploit available resources. mdpi.comresearchgate.net For an opportunistic pathogen like P. aeruginosa, which can thrive in diverse environments ranging from soil and water to human tissues, metabolic versatility is key. oup.comresearchgate.net Possessing a suite of amino acid transporters, including the highly specific BraZ system, is a crucial component of this adaptability. It allows the bacterium to effectively compete and establish itself in environments with fluctuating nutrient profiles. nih.gov

This specialization illustrates how microorganisms partition resources and functions to optimize survival. frontiersin.org The evolution of the this compound highlights a direct link between a specific gene, its functional product, and the organism's ability to adapt and thrive. The study of such proteins provides insight into the broader evolutionary strategies that underpin bacterial diversification and their success in colonizing nearly every habitat on Earth. researchgate.net

Advanced Methodological Approaches for Braz Protein Research

Molecular Genetic Techniques for braZ Gene Manipulation

Genetic manipulation of the braZ gene is fundamental to producing recombinant BraZ protein and probing its unique characteristics. These techniques allow for the controlled expression and modification of the protein, providing insights that are not achievable by studying the native protein alone.

Gene Isolation and Cloning Strategies

The initial step in the molecular study of this compound involves the isolation and cloning of its corresponding gene. The coding sequence for the this compound has been identified from genomic databases such as GenBank. thejaps.org.pkresearchgate.net Based on these sequences, the gene can be artificially synthesized, often with codon optimization for expression in specific host organisms. researchgate.net

A common strategy involves synthesizing the complementary DNA (cDNA) of the braZ gene and cloning it into a plasmid vector, such as pUC57, for initial amplification and sequencing. thejaps.org.pkresearchgate.net From this cloning vector, the gene is then typically subcloned into an expression vector. For instance, the braZ gene has been successfully cloned into the pBI121 plant expression vector, which contains the Cauliflower Mosaic Virus 35S (CaMV35S) promoter to drive expression in plants. thejaps.org.pkresearchgate.netthejaps.org.pk The process involves retrieving the gene from the initial cloning vector using the Polymerase Chain Reaction (PCR). thejaps.org.pkresearchgate.net

Restriction enzymes are critical for these cloning strategies. Specific restriction sites, such as BamHI, XbaI, SmaI, and SacI, are often added to the ends of the synthesized gene to facilitate its insertion into the multiple cloning site of the expression vector. thejaps.org.pkthejaps.org.pk The choice of restriction enzymes and cloning strategy can influence the final protein's characteristics. For example, cloning an endolysin gene into the pET28a vector using different N-terminal restriction enzymes (BamHI vs. NcoI) resulted in significant differences in the solubility of the expressed protein. tandfonline.com After ligation of the gene into the expression vector, the recombinant plasmid is transformed into a host bacterium, commonly Escherichia coli strain DH5-alpha, using methods like heat shock. thejaps.org.pkthejaps.org.pk Successful cloning is then confirmed through techniques like antibiotic selection and colony PCR. thejaps.org.pkthejaps.org.pk

VectorHost OrganismPromoterPurposeReference
pUC57E. coli-Initial gene cloning and amplification thejaps.org.pkresearchgate.net
pBI121E. coli / PlantsCaMV35SExpression in transgenic plants thejaps.org.pkresearchgate.netthejaps.org.pk
pET-BrazzeinE. coliT7High-level protein expression typeset.io
pET28aE. coliT7Expression with His-tag for purification researchgate.net

Site-Directed and Random Mutagenesis for Structure-Function Studies

To understand the relationship between the structure of the this compound and its characteristic sweet taste, researchers utilize mutagenesis techniques to create variants with specific amino acid changes. azolifesciences.com These methods are powerful tools for identifying key residues and domains responsible for the protein's function. bioinnovatise.comnih.gov

Site-directed mutagenesis allows for precise, intentional changes to the DNA sequence, resulting in specific amino acid substitutions, insertions, or deletions. azolifesciences.comnih.gov This targeted approach has been used to investigate the surface-exposed residues of the this compound. In one study, a surface alanine (B10760859) residue (Ala19) was replaced with aspartic acid, lysine, or glycine. researchgate.net The resulting mutants exhibited altered sweetness profiles, indicating that the charge at this position is a crucial factor for the protein's interaction with the human sweet taste receptor. researchgate.net This technique is invaluable for mapping critical residues involved in receptor binding and protein stability. bioinnovatise.com

Random mutagenesis , on the other hand, introduces mutations at non-specific locations within a gene or a gene fragment. This is often achieved using techniques like error-prone PCR, which employs a polymerase with a higher error rate. nih.gov This approach is useful for exploring a broader sequence space and identifying unexpected mutations that affect protein function. nih.gov While specific examples of random mutagenesis on the braZ gene are less documented in favor of targeted approaches, the methodology is a standard tool for the directed evolution of protein properties. By creating a library of random mutants, it is possible to screen for variants with enhanced sweetness, stability, or other desirable characteristics. nih.gov

Mutagenesis TypeTechniquePurpose in BraZ ResearchKey FindingsReference
Site-DirectedPCR-based methodsInvestigate the role of specific amino acid residues in sweetness.Replacing Ala19 with charged residues (Asp, Lys) altered sweetness, highlighting the importance of surface charge for receptor interaction. researchgate.net
Site-DirectedSynthetic Gene DesignDelineate sweetness determinant sites.Identified two critical regions for sweetness: the N- and C-termini and a flexible loop region. science.gov
RandomError-Prone PCR(General Application) Generate a diverse library of mutants for screening improved properties.This is a general method applicable to evolving protein function. nih.gov

Development and Application of Knockout and Overexpression Strains

The production of this compound for research and potential commercial use relies heavily on overexpression in heterologous systems, as isolation from its natural source is not economically viable. lifeasible.com Various host organisms have been engineered to serve as "cell factories" for producing large quantities of recombinant this compound.

Overexpression strains are the cornerstone of this compound production. The braZ gene has been expressed in a wide range of hosts:

Escherichia coli : Several strains, including BL21-CodonPlus (DE3)RIPL and SHuffle® T7 Express, have been used. nih.gov These systems are advantageous due to their rapid growth and well-understood genetics. However, challenges such as the formation of insoluble inclusion bodies can occur. typeset.io

Lactococcus lactis : Using the nisin-controlled expression (NICE) system, researchers have achieved significant expression levels. The choice of plasmid/strain combination, such as L. lactis NZ9000 with plasmid pNZ8148, was found to dramatically increase protein yield by over 800-fold compared to other combinations. researchgate.net

Kluyveromyces lactis and Pichia pastoris : These yeast species are considered "generally regarded as safe" (GRAS) and are capable of secreting correctly folded, functional this compound, simplifying purification. scielo.brscielo.br

Transgenic Plants : To create a scalable and potentially cost-effective production platform, the braZ gene has been introduced into plants like tobacco and maize. lifeasible.comscielo.brscielo.br This approach allows for large-scale cultivation and production. lifeasible.com

The concept of knockout strains in this context generally refers to the modification of the host organism to improve recombinant protein production, rather than knocking out the braZ gene itself. For example, knocking out host protease genes could prevent degradation of the this compound, thereby increasing the final yield. There is no specific literature detailing the application of knockout strains for this compound research.

Biochemical and Biophysical Characterization of this compound Function

Once the this compound is produced, a variety of biochemical and biophysical methods are employed to purify it and characterize its functional properties. These analyses confirm the protein's identity, integrity, and activity.

Recombinant Protein Expression and Purification Strategies

The efficient expression and purification of recombinant this compound are critical for obtaining material of sufficient quantity and purity for further study. Strategies often involve trade-offs between yield, solubility, and the complexity of the purification process.

Expression Strategies:

Fusion Proteins: To aid in purification and sometimes improve solubility, the this compound is often expressed as a fusion with a tag. A common approach is to use a polyhistidine-tag (His-tag), which allows for purification using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA column. researchgate.netopenbiotechnologyjournal.com Another strategy employs a Small Ubiquitin-like Modifier (SUMO) tag, which has been shown to enhance the expression and solubility of fusion proteins in E. coli. nih.govresearchgate.net After purification, these tags are typically cleaved off using a specific protease to yield the native this compound. nih.gov

Secretory Expression: To avoid the formation of insoluble protein in the cytoplasm of E. coli and to simplify purification, BraZ can be directed to the periplasm or secreted into the culture medium. This is achieved by fusing a signal peptide, such as pelB, MalE, or HstI, to the N-terminus of the protein. typeset.ioopenbiotechnologyjournal.comopenbiotechnologyjournal.com Secretion into the periplasm has been shown to yield soluble, functional this compound. typeset.io

Purification Strategies: A multi-step purification protocol is typically required to achieve high purity.

Cell Lysis and Fractionation: Cells are first broken open (lysed), and if the protein is expressed intracellularly, the soluble fraction is separated from insoluble inclusion bodies and cell debris by centrifugation. tandfonline.com

Affinity Chromatography: If a tag is used, this is often the first and most effective purification step. For example, His-tagged BraZ is purified on a Ni-NTA resin. openbiotechnologyjournal.com

Heat Treatment: A unique and highly effective purification step for this compound is heat treatment. Due to its remarkable thermal stability, the cell lysate or partially purified protein solution can be heated (e.g., to 80°C). This denatures and precipitates most host cell proteins, while the stable this compound remains in solution. typeset.ioscielo.br

Ion-Exchange Chromatography: Techniques like carboxymethyl (CM)-sepharose cation exchange chromatography are used to further purify the protein based on its net charge. scielo.brresearchgate.net

Host SystemExpression StrategyPurification StepsFinal YieldReference
E. coliHis₆-SUMO fusionNi-NTA chromatography, Protease cleavage5-6 g wet cells/L nih.gov
E. colipelB signal peptide (periplasmic)Periplasmic fractionation, Heat treatment~6.7 mg/L typeset.io
L. lactisHis-tag, Usp45 signal peptideN/A1.65 mg/L researchgate.net
K. lactisSecretionHeat treatment, Cation-exchange chromatography~104 mg/L researchgate.net
Transgenic TobaccoHis-tag and/or signal sequenceAmmonium sulfate (B86663) precipitation, Heat treatment, CM-sepharose chromatographyN/A scielo.brscielo.br

In Vitro Transport Assays and Kinetic Measurements

Characterizing the function of the this compound primarily involves measuring its sweetness, which is a result of its interaction with the T1R2-T1R3 sweet taste receptor on the surface of taste bud cells. Therefore, instead of traditional transport assays that measure the movement of a substance across a membrane, functional assays for this compound focus on receptor activation and taste perception.

Sensory Analysis: The most direct method for measuring the "activity" of the this compound is through sensory analysis using a human taste panel. typeset.io In these tests, trained panelists compare the sweetness of purified recombinant this compound solutions at various concentrations to a standard sucrose (B13894) solution. typeset.ioresearchgate.net This allows for the determination of the protein's sweetness intensity relative to sucrose. For example, different recombinant versions have been found to be 800 to over 2,000 times sweeter than sucrose on a weight basis. typeset.ioresearchgate.net

In Vitro Receptor-Based Assays: More sophisticated kinetic and functional data can be obtained using in vitro assays that measure the direct interaction between the this compound and its receptor. These assays often use human embryonic kidney (HEK) cells that have been engineered to express the human sweet taste receptor subunits (T1R2 and T1R3). researchgate.net The binding of a sweet protein like BraZ to these receptors can trigger a downstream signaling cascade, often involving an increase in intracellular calcium, which can be measured using fluorescent dyes. This cellular response can be quantified to determine the protein's efficacy and potency (EC₅₀ value).

While not a transport assay in the classical sense, a FRET (Förster Resonance Energy Transfer)-based microscopy assay has been developed to measure the activity of membrane transporters with single-molecule resolution. nih.gov This highlights the advanced biophysical techniques available for studying protein-ligand interactions and conformational changes, which could be adapted to investigate the binding kinetics of the this compound to its receptor in real-time.

Spectroscopic and Imaging Techniques for Protein Localization (e.g., Fluorescence Microscopy)

Determining the precise subcellular location of a transport protein like BraZ is fundamental to understanding its function. Fluorescence microscopy is a powerful technique for visualizing proteins within living or fixed cells. scielo.bratcc.org This is often achieved by genetically fusing the protein of interest to a fluorescent reporter, such as Green Fluorescent Protein (GFP). plos.org The resulting fusion protein can then be visualized, revealing its localization pattern. While numerous studies have successfully used GFP and other fluorescent proteins to label and track various components in P. aeruginosa, specific studies detailing the localization of a BraZ-GFP fusion protein are not prominent in the available literature. atcc.orgkent.ac.uk

However, the localization of BraZ as an integral membrane protein is strongly supported by other scientific methods. Analysis of the primary amino acid sequence of the protein encoded by the braZ gene using hydropathy plots predicted that the protein contains 12 membrane-spanning segments, a typical feature of transmembrane proteins. nih.gov This computational prediction is substantiated by proteomic analyses. Studies aimed at characterizing the protein composition of different cellular compartments of P. aeruginosa have successfully identified the this compound in fractions enriched with cell envelope components, including the periplasm and associated membranes. nih.gov This evidence, combined with its known function as a BCAA transporter, firmly places the this compound within the cytoplasmic membrane, where it facilitates the transport of specific amino acids into the cell.

Systems Biology and "-omics" Approaches

Systems biology integrates large-scale datasets from "-omics" technologies to provide a holistic view of biological processes. For BraZ, transcriptomic, proteomic, and network analyses are crucial for placing the protein within the context of cellular metabolism and regulation.

Transcriptomics, through methods like DNA microarrays and RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously, providing insight into how an organism responds to different conditions. clinmedjournals.orgnih.govasm.org The expression of the braZ gene (locus tag PA1971) in P. aeruginosa has been shown to be dynamic and responsive to specific regulatory cues.

A key finding from a transcriptome analysis of the ArgR regulon revealed that braZ is part of a network controlled by the arginine regulatory protein, ArgR. capes.gov.brasm.org The study compared gene expression between the wild-type P. aeruginosa PAO1 and a mutant lacking the argR gene, both in the presence and absence of arginine. The results demonstrated that the expression of braZ is inducible by ArgR and arginine, linking the transport of branched-chain amino acids to arginine metabolism. capes.gov.brasm.org

More recent evolutionary and transcriptomic analyses have highlighted functional divergence between braZ and its paralog, braB, another BCAA transporter. These studies show that the two genes have different expression levels and are part of distinct co-expression networks, suggesting they fulfill different physiological roles. plos.orgnih.gov

Table 1: Transcriptional Regulation of the braZ Gene in Pseudomonas aeruginosa
ConditionRegulatory ProteinInducing CompoundObserved Effect on braZ ExpressionReference
Comparison of wild-type vs. argR mutantArgRArginineExpression is induced by ArgR in the presence of arginine. capes.gov.brasm.org
Evolutionary and co-expression analysisN/AN/AExhibits divergent expression levels compared to its paralog, braB. plos.orgnih.gov

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govnih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or label-free quantitative proteomics are used to identify and quantify proteins in a sample. nih.govnih.gov

The this compound has been successfully identified in several proteomic surveys of P. aeruginosa. Notably, its presence was confirmed in the periplasmic and membrane fractions of the cell, which aligns with its function as a transporter. nih.gov Early characterization studies, using an expression system, identified the braZ gene product as a protein with an apparent molecular weight of approximately 34 kDa on an SDS-PAGE gel. nih.gov

While comprehensive proteomic studies have cataloged a large portion of the P. aeruginosa proteome under various conditions, specific data on the absolute quantification of this compound or its post-translational modifications (PTMs) are not extensively detailed in the reviewed literature. nih.govmdpi.com The identification of PTMs is a key aspect of proteomics, as modifications like phosphorylation or glycosylation can significantly alter protein function, but such modifications have not yet been reported for BraZ.

Table 2: Identification of this compound in Proteomic and Expression Studies
MethodologySample Source / ConditionKey FindingReference
T7 RNA polymerase-promoter expression system, SDS-PAGEIn vitro expressionIdentified as a protein with an apparent molecular weight of ~34,000. nih.gov
2-DE and MALDI-TOF/TOF analysisPeriplasmic proteome of P. aeruginosa PAO1This compound was identified in the periplasmic/membrane fraction. nih.gov
Genomic and Proteomic AnalysisP. aeruginosa from industrial wastewaterThis compound was identified as part of the total proteome. mdpi.com

Network analysis is a powerful systems biology approach used to understand the complex web of interactions between genes and proteins. scielo.brnih.gov By constructing and analyzing these networks, researchers can infer protein function and identify biological pathways.

Protein-protein interaction (PPI) networks map the physical and functional links between proteins. The STRING database, which curates and predicts PPIs, provides a network for BraZ (PA1971). string-db.org The network reveals significant functional associations between BraZ and proteins involved in amino acid metabolism. Key interactors include ArgR (the arginine repressor/activator), ArgF (ornithine carbamoyltransferase), and ArgG (argininosuccinate synthase), which are central to arginine biosynthesis. Another predicted interactor is GdhA (glutamate dehydrogenase), linking BraZ to glutamate (B1630785) metabolism. string-db.org This network corroborates the transcriptomic data showing that braZ is part of the ArgR regulon. capes.gov.brasm.org

Furthermore, gene co-expression network analysis has provided insights into the unique role of BraZ. A recent study demonstrated that the co-expressed gene modules for braZ and its paralog braB have very few overlapping genes. plos.orgnih.gov This indicates that despite both being BCAA transporters, they are integrated into different regulatory circuits and likely serve distinct functions within the cell's metabolic network, allowing P. aeruginosa to fine-tune its nutrient uptake in response to diverse environmental conditions. plos.orgnih.gov

Table 3: Predicted Functional Partners of BraZ from Network Analysis (STRING Database)
Protein (Gene)FunctionAssociated PathwayReference
ArgR (argR)Transcriptional regulatorArginine metabolism regulation string-db.org
ArgF (argF)Ornithine carbamoyltransferaseArginine biosynthesis string-db.org
ArgG (argG)Argininosuccinate synthaseArginine biosynthesis string-db.org
GdhA (gdhA)Glutamate dehydrogenaseGlutamate metabolism string-db.org
sstT (PA2042)Putative sodium:serine symporterAmino acid transport string-db.org

Future Research Directions and Translational Perspectives

Elucidating Unresolved Aspects of BraZ Protein Regulation and Mechanism

While the this compound is identified as a transmembrane carrier for isoleucine and valine within the LIV-III transport system, many aspects of its function remain to be fully detailed. uniprot.org Future research must prioritize a deeper understanding of its regulatory and mechanical intricacies.

Key unresolved questions include the precise molecular mechanisms governing substrate binding and translocation across the bacterial membrane. The process is suggested to be H+-coupled, but the specific conformational changes and energetics of this coupling are not yet mapped. uniprot.org Advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution snapshots of BraZ in various states—unbound, substrate-bound, and during transport—to illuminate these dynamics.

Furthermore, the regulation of braZ gene expression (cataloged as PA1971 in P. aeruginosa PAO1) is a critical area for investigation. uniprot.org Research should focus on identifying the specific environmental signals and transcriptional regulators that control BraZ production. Understanding how P. aeruginosa modulates the uptake of branched-chain amino acids in response to host environments or nutritional stress is fundamental. Metabolomic studies that correlate changes in amino acid metabolism with bacterial stress responses could reveal the protein's role in maintaining cellular homeostasis. researchgate.netmdpi.com

Table 1: Research Questions and Methodologies for BraZ Regulation and Mechanism

Research QuestionProposed MethodologyExpected Outcome
What is the high-resolution 3D structure of BraZ?Cryo-Electron Microscopy (Cryo-EM), X-ray CrystallographyAtomic-level models of BraZ, revealing the architecture of the transport channel and substrate-binding site.
How is the braZ gene's expression regulated?Transcriptomics (RNA-seq), Proteomics, Promoter-reporter assaysIdentification of transcription factors and environmental conditions (e.g., amino acid starvation, host signals) that control BraZ levels.
What other proteins interact with BraZ?Co-immunoprecipitation, Yeast Two-Hybrid screensMapping the complete LIV-III transport complex and identifying other potential regulatory partners.

Investigating this compound's Role in Pseudomonas aeruginosa Pathogenesis

P. aeruginosa is a formidable opportunistic pathogen known for causing severe infections, particularly in immunocompromised individuals. researchgate.netnih.gov Its virulence is a complex interplay of factors including toxin production and biofilm formation. researchgate.net The role of essential nutrient transporters like BraZ in this process is a promising, yet underexplored, area of research.

Given that isoleucine and valine are essential for protein synthesis, BraZ-mediated transport is likely critical for bacterial growth and proliferation within a host, where nutrient availability can be limited. Future studies should investigate the direct link between BraZ function and the expression of key virulence factors. By constructing and analyzing braZ deletion mutants, researchers can assess their ability to cause infection in various models, such as cell culture and animal models of acute and chronic infection. Comparing the pathogenic potential of these mutants to wild-type strains will quantitatively determine BraZ's contribution to virulence.

Furthermore, biofilm formation, a critical factor in chronic P. aeruginosa infections, is a metabolically demanding process that relies on a steady supply of nutrients. nih.gov Investigating the biofilm-forming capacity of braZ mutants could reveal whether the transport of branched-chain amino acids is a rate-limiting step in establishing these resilient bacterial communities.

Exploring this compound as a Potential Target for Antimicrobial Development

The rise of antibiotic resistance, a major global health crisis, necessitates the discovery of novel drug targets and therapeutic strategies. nih.gov P. aeruginosa is notoriously resistant to many antibiotics, partly due to the low permeability of its outer membrane. oup.com Targeting essential proteins involved in fundamental cellular processes, such as nutrient uptake, represents a viable approach to developing new classes of antimicrobials. conicet.gov.ar

BraZ is an attractive candidate for such a target. Its role as a transporter for essential amino acids makes it indispensable for bacterial survival. uniprot.org An inhibitor designed to specifically block the BraZ transport channel would effectively starve the bacterium, leading to growth arrest (bacteriostatic effect) or cell death (bactericidal effect). explorationpub.com This mechanism would be distinct from most existing antibiotics, increasing the likelihood of efficacy against multi-drug resistant strains.

The development of such inhibitors requires a target-based approach, starting with high-throughput screening of small molecule libraries to identify compounds that bind to and inhibit BraZ. conicet.gov.ar Subsequent medicinal chemistry efforts would aim to optimize these hits for potency, selectivity, and pharmacological properties. A significant challenge will be ensuring that any developed inhibitor is highly specific for the bacterial protein to minimize off-target effects.

Table 2: Rationale for BraZ as an Antimicrobial Target

Characteristic of this compoundImplication for Antimicrobial TargetingSupporting Evidence
Essential FunctionInhibition is likely to be detrimental or lethal to the bacterium.Transports essential amino acids (isoleucine, valine) required for protein synthesis. uniprot.org
Membrane LocationAccessible to extracellularly administered drugs.Identified as a transmembrane protein. uniprot.org
Novel MechanismPotential to overcome existing resistance mechanisms.Targeting nutrient uptake is an alternative to common strategies like inhibiting cell wall or protein synthesis. nih.govexplorationpub.com

Harnessing this compound for Biotechnological Applications (e.g., bioremediation, synthetic biology)

Beyond its role in disease, the this compound can be viewed as a molecular machine that could be repurposed for innovative biotechnological applications through protein engineering and synthetic biology. nih.govmoleculardevices.com

In the field of bioremediation, microorganisms are used to break down environmental pollutants. frontiersin.org P. aeruginosa is known for its metabolic versatility and ability to thrive in diverse environments. oup.com By applying principles of protein engineering, the substrate specificity of BraZ could be altered. It is conceivable that BraZ could be redesigned to recognize and transport specific environmental toxins into the bacterial cell, where they could be degraded by native or engineered metabolic pathways. mdpi.com This would create a "designer" microorganism capable of sequestering and remediating specific pollutants.

In synthetic biology, BraZ could be used as a modular component in engineered genetic circuits. thermofisher.com For example, an engineered BraZ variant could be designed to import a specific, non-natural inducer molecule. The presence of this imported molecule inside the cell could then trigger a synthetic pathway, leading to the production of high-value products like biofuels or pharmaceuticals. This would create a tightly controlled biological factory, where production is initiated only in the presence of a specific external signal. moleculardevices.com

Table 3: Potential Biotechnological Applications of Engineered BraZ

Application AreaProposed Engineering of BraZPotential Outcome
BioremediationModify the substrate-binding site to recognize and transport environmental pollutants (e.g., aromatic hydrocarbons).Creation of a specialized microorganism for cleaning up contaminated soil or water. frontiersin.orgmdpi.com
Synthetic BiologyEngineer BraZ to act as a specific importer for a non-native inducer molecule.A controllable "on-switch" for engineered metabolic pathways, enabling precision biomanufacturing. moleculardevices.comthermofisher.com
BiosensorsCouple substrate binding to a detectable signal (e.g., fluorescence).A whole-cell biosensor that can detect the presence of specific amino acids or other target molecules in a sample.

Q & A

Q. What steps should be taken when this compound expression data conflicts with transcriptomic findings?

  • Answer: Investigate post-transcriptional regulation (e.g., miRNA targeting via tools like TargetScan) or protein stability (cycloheximide chase assays). Integrate ribosome profiling data to assess translation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.